molecular formula C6H5BrN3NaO2 B13569076 sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate

sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B13569076
M. Wt: 254.02 g/mol
InChI Key: ZOJSXPPLCNIRCP-UHFFFAOYSA-M
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Description

Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with bromine and cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or water, at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Reduced forms of the triazole compound.

Scientific Research Applications

Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the modulation of various biochemical pathways. The bromine atom and cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

  • Methyl 5-bromo-4H-1,2,4-triazole-3-carboxylate
  • 5-amino-1,2,4-triazole-3-carboxylic acid
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives

Comparison: Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other triazole derivatives, potentially leading to unique biological activities and applications. The bromine atom also contributes to its reactivity and potential for further functionalization.

Properties

Molecular Formula

C6H5BrN3NaO2

Molecular Weight

254.02 g/mol

IUPAC Name

sodium;5-bromo-4-cyclopropyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C6H6BrN3O2.Na/c7-6-9-8-4(5(11)12)10(6)3-1-2-3;/h3H,1-2H2,(H,11,12);/q;+1/p-1

InChI Key

ZOJSXPPLCNIRCP-UHFFFAOYSA-M

Canonical SMILES

C1CC1N2C(=NN=C2Br)C(=O)[O-].[Na+]

Origin of Product

United States

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